![molecular formula C26H38N2O8S2 B12278183 tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are organic compounds that belong to the class of sulfonylcarbamates. These compounds are characterized by the presence of a sulfonyl group attached to a carbamate moiety. They are used in various chemical reactions and have applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
tert-Butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate can be synthesized by reacting tert-butyl carbamate with 4-methylphenylsulfonylmethyl chloride under similar conditions. The reaction is usually monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield. The products are then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines .
Scientific Research Applications
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for potential therapeutic applications, including as inhibitors of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of these compounds involves the interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A related compound used in similar applications.
tert-Butyl N-(4-methylphenyl)carbamate: Another sulfonylcarbamate with similar properties
Uniqueness
tert-Butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate and tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate are unique due to their specific structural features, which confer distinct reactivity and biological activity. Their ability to undergo various chemical reactions and interact with molecular targets makes them valuable in research and industrial applications .
Properties
Molecular Formula |
C26H38N2O8S2 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate |
InChI |
InChI=1S/2C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4;1-10-5-7-11(8-6-10)19(16,17)9-14-12(15)18-13(2,3)4/h6-9H,1-5H3;5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
HGEMCQGVWYEFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)OC(C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B12278109.png)
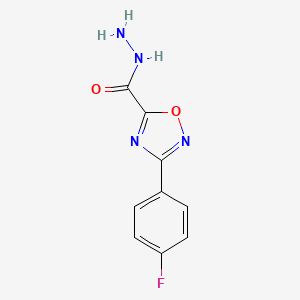
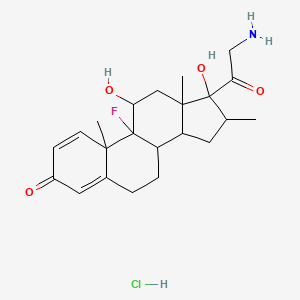
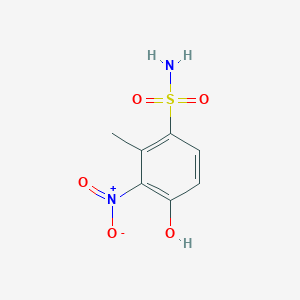
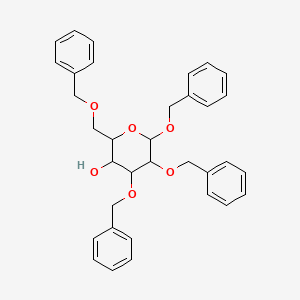
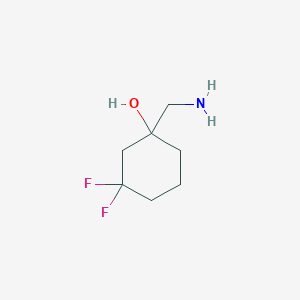
![tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12278140.png)
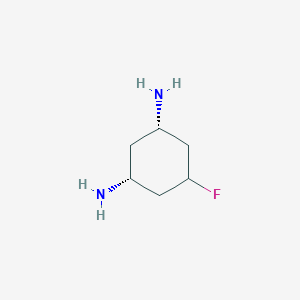

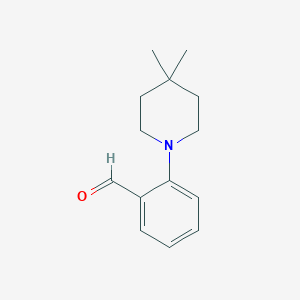
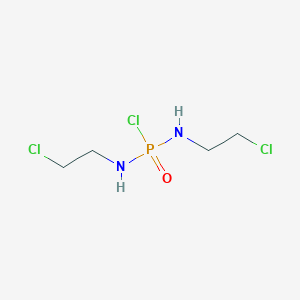
![3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12278180.png)

